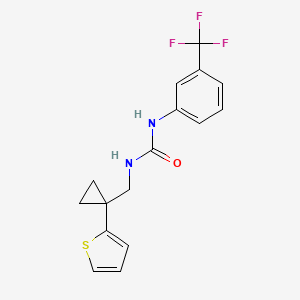

1-((1-(噻吩-2-基)环丙基)甲基)-3-(3-(三氟甲基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

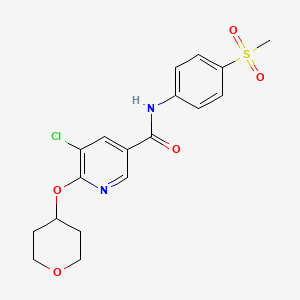

The compound 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative that is likely to possess interesting biological activity due to the presence of the thiophene and trifluoromethylphenyl groups. Urea derivatives are known for their wide range of applications in medicinal chemistry, including their roles as enzyme inhibitors, receptor antagonists, and anticancer agents .

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. For example, the synthesis of 1-aryl-3-(2-chloroethyl) ureas was achieved by reacting 4-phenylbutyric acid with alkylanilines . Similarly, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives was performed using a structure-based design, indicating that a targeted approach can be used to synthesize such compounds . Although the specific synthesis of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of urea derivatives is critical for their biological activity. For instance, the crystal structure of a related compound, 1-cyclopentyl-3-(3-hydroxyphenyl)urea, was determined by single-crystal X-ray diffraction and optimized using DFT to reveal its structural features . The presence of substituents like thiophene and trifluoromethylphenyl groups can significantly influence the binding interactions with biological targets, as seen in the structure-activity relationship studies of phenyl urea derivatives .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including substitution and oxidation, as part of their synthesis . They can also interact with biological molecules, such as enzymes and receptors, leading to inhibition or antagonism. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed antiacetylcholinesterase activity , and trisubstituted phenyl urea derivatives acted as neuropeptide Y5 receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The introduction of groups like the thiophene and trifluoromethylphenyl can affect the compound's lipophilicity, solubility, and ability to form hydrogen bonds, which are important for their biological activity and pharmacokinetics . For instance, the pharmacokinetic properties of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were substantially improved over their analogues, leading to better in vivo efficacy .

科学研究应用

柔性脲衍生物作为乙酰胆碱酯酶抑制剂

柔性脲衍生物已被合成并评估其抗乙酰胆碱酯酶活性,表明其在治疗应用中的潜力,尤其是对于阿尔茨海默病等疾病。这些化合物旨在优化间隔长度和药效基团,表明脲衍生物可以表现出显着的抑制活性,表明包括1-((1-(噻吩-2-基)环丙基)甲基)-3-(3-(三氟甲基)苯基)脲在内的类似结构可能具有相关的生化应用 (Vidaluc 等人,1995 年)。

阴离子受体和有机催化

脲衍生物已被探索其作为阴离子受体的作用,展示了其在开发特定化学反应的传感器或催化剂中的潜力。这些化合物通过氢键与阴离子形成稳定配合物的能力可以被利用来设计用于工业和研究应用的选择性传感器或催化剂 (Roussel 等人,2006 年)。

抗分枝杆菌剂

对氯吡啶酸酰胺和脲衍生物的研究已经发现了对结核分枝杆菌具有显着体外抗分枝杆菌活性的化合物。这突出了脲衍生物在促进新型抗菌剂开发中的潜力,表明类似化合物也可能具有此类生物活性 (Konduri 等人,2021 年)。

分子对接和抗真菌剂

对硫脲衍生物的对接特性的研究表明它们在与细胞色素还原酶等生物靶标结合方面的潜力。这表明它们在通过靶向特定分子相互作用来设计抗真菌剂或其他药物中的效用 (Aswathy 等人,2017 年)。

生物成像应用

脲衍生物也被认为是生物成像的荧光探针,特别是用于检测生物系统中的特定金属离子。该应用对于开发诊断工具和在分子水平上理解细胞过程至关重要 (Wang 等人,2017 年)。

属性

IUPAC Name |

1-[(1-thiophen-2-ylcyclopropyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2OS/c17-16(18,19)11-3-1-4-12(9-11)21-14(22)20-10-15(6-7-15)13-5-2-8-23-13/h1-5,8-9H,6-7,10H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZAHBQJVQJKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)

![1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole](/img/structure/B2548027.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)

![1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2548033.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2548037.png)